molecular formula C7H8IN3 B1610067 N-(4-Iodo-phenyl)-guanidine CAS No. 45964-99-6

N-(4-Iodo-phenyl)-guanidine

Cat. No. B1610067
CAS RN: 45964-99-6
M. Wt: 261.06 g/mol
InChI Key: JMWQDIKJRCJGMY-UHFFFAOYSA-N
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Description

“N-(4-Iodo-phenyl)-3-(4-methoxy-phenyl)-acrylamide” is a compound that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C16H14INO2 .


Synthesis Analysis

While specific synthesis methods for “N-(4-Iodo-phenyl)-guanidine” were not found, a related compound, “N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine”, was synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .


Molecular Structure Analysis

The molecular structure of “N-(4-Iodo-phenyl)-3-(4-methoxy-phenyl)-acrylamide” is represented by the linear formula C16H14INO2 . For a related compound, “4-Iodophenol”, the molecular weight is 220.0078 .


Chemical Reactions Analysis

4-Iodophenol, a related compound, undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group para to the hydroxy group of the phenol .

Safety And Hazards

The safety data sheet for a related compound, “N-(4-Iodo-phenyl)-phthalaMic acid”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(4-Iodo-phenyl)-guanidine” are not available, the synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .

properties

IUPAC Name

2-(4-iodophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWQDIKJRCJGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460591
Record name N-(4-IODO-PHENYL)-GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Iodo-phenyl)-guanidine

CAS RN

45964-99-6
Record name N-(4-IODO-PHENYL)-GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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